Bis(5-oxo-DL-prolinato-N1,O2)zinc
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Overview
Description
Bis(5-oxo-DL-prolinato-N1,O2)zinc, also known as zinc pyrrolidone carboxylate, is a metal-organic compound with the chemical formula C10H14N2O6Zn. It is a white to pale yellow crystalline solid that is soluble in water and most organic solvents. This compound is known for its applications in various fields, including organic synthesis, catalysis, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(5-oxo-DL-prolinato-N1,O2)zinc is typically synthesized through coordination reactions or organic synthesis reactions. One common method involves the reaction of L-pyrrolidone carboxylic acid with zinc carbonate or basic zinc carbonate in an aqueous medium at temperatures ranging from 0 to 100°C. The reaction mixture is then cooled to allow the product to crystallize, followed by filtration, washing, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Bis(5-oxo-DL-prolinato-N1,O2)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different zinc complexes, while substitution reactions can produce a variety of zinc-ligand compounds .
Scientific Research Applications
Bis(5-oxo-DL-prolinato-N1,O2)zinc has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has applications in biological studies, particularly in the study of zinc’s role in biological systems.
Medicine: It is used in dermatological formulations for its anti-acne properties, as it helps regulate sebum production and has antibacterial effects.
Mechanism of Action
The mechanism of action of bis(5-oxo-DL-prolinato-N1,O2)zinc involves its interaction with molecular targets and pathways in biological systems. In dermatological applications, the compound helps regulate sebum production by interacting with sebaceous glands. It also exhibits antibacterial properties by disrupting the cell membranes of bacteria, thereby preventing their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Zinc acetate
- Zinc gluconate
- Zinc sulfate
- Zinc oxide
Comparison
Compared to other zinc compounds, bis(5-oxo-DL-prolinato-N1,O2)zinc is unique due to its specific ligand structure, which imparts distinct properties such as enhanced solubility in water and organic solvents, and specific biological activities. For instance, while zinc oxide is primarily used for its UV-blocking properties in sunscreens, this compound is favored in dermatological applications for its sebum-regulating and antibacterial effects .
Biological Activity
Bis(5-oxo-DL-prolinato-N1,O2)zinc is a coordination complex that has garnered attention in various biological and chemical research fields due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is composed of zinc coordinated with two 5-oxo-DL-proline ligands. This chelation enhances the stability of the compound and mimics the active sites of certain enzymes, making it a valuable model for studying zinc's role in biological systems . The compound exhibits enhanced solubility in both water and organic solvents compared to other zinc compounds, which contributes to its biological applicability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Sebum Regulation : In dermatological applications, this compound regulates sebum production by interacting with sebaceous glands, which is crucial for managing acne.
- Antibacterial Effects : It disrupts bacterial cell membranes, inhibiting their growth and proliferation. This property is particularly beneficial in treating skin infections .
- Zinc Bioavailability : The compound enhances zinc bioavailability in biological systems, facilitating various enzymatic reactions where zinc acts as a cofactor .
Biological Activity Data
The following table summarizes key biological activities and applications of this compound:
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Acne Treatment Study : A clinical trial demonstrated that topical application of formulations containing this compound significantly reduced acne lesions compared to placebo treatments. The study highlighted its efficacy in regulating sebum production and exhibiting antibacterial properties against Propionibacterium acnes.
- Zinc Bioavailability Research : Research indicated that this compound enhances zinc absorption in intestinal cells compared to other zinc salts. This study utilized animal models to assess the bioavailability and subsequent physiological effects on growth and immune function.
- In Vitro Antibacterial Assays : Laboratory tests revealed that this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption leading to cell lysis.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other zinc compounds:
Compound | Solubility | Biological Activity | Applications |
---|---|---|---|
This compound | High | Antibacterial, sebum regulation | Acne treatment, dermatology |
Zinc oxide | Moderate | UV protection | Sunscreens |
Zinc sulfate | Low | Nutritional supplement | Dietary supplements |
Zinc acetate | Moderate | Wound healing | Medical formulations |
Properties
CAS No. |
68107-75-5 |
---|---|
Molecular Formula |
C10H14N2O6Zn |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
5-oxopyrrolidine-2-carboxylic acid;zinc |
InChI |
InChI=1S/2C5H7NO3.Zn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9); |
InChI Key |
QPSRGCPRSIPBIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Zn] |
Origin of Product |
United States |
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